molecular formula C23H20N2O3 B2495826 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922108-31-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

Cat. No.: B2495826
CAS No.: 922108-31-4
M. Wt: 372.424
InChI Key: UUJAMTORBFOXBZ-UHFFFAOYSA-N
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Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core. Key structural attributes include:

  • 10-Ethyl group: Enhances lipophilicity and modulates steric interactions.
  • 3-Methylbenzamide substituent at position 2: Provides a planar aromatic system with a methyl group for hydrophobic interactions.

This compound is synthesized via coupling reactions between the oxazepine scaffold and 3-methylbenzoic acid derivatives, often employing NaH/DMF-mediated protocols similar to those described in Jin et al. (). Characterization typically involves LCMS, HRMS, and NMR to confirm purity and regiochemistry.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-25-19-9-4-5-10-21(19)28-20-12-11-17(14-18(20)23(25)27)24-22(26)16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJAMTORBFOXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a dibenzo[b,f][1,4]oxazepine core, has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O. This compound features an ethyl group and an oxo group attached to a dibenzoxazepine framework, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC20H22N2O
Molecular Weight322.40 g/mol
XLogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class can act as histone deacetylase (HDAC) inhibitors . HDACs are crucial in regulating gene expression and are implicated in cancer progression. By inhibiting these enzymes, this compound may influence cellular processes associated with tumor growth and differentiation.

Moreover, studies have suggested that related compounds exhibit significant antigiardial activity against Giardia duodenalis, indicating potential applications in treating parasitic infections. This highlights the compound's versatility in targeting various biological pathways.

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. In a study involving cancer cell lines, the compound demonstrated cytotoxic effects , leading to reduced cell viability and increased apoptosis in specific cancer types. The IC50 values were found to be comparable to established HDAC inhibitors.

Antiparasitic Activity

In vitro assays have shown that this compound exhibits significant activity against Giardia duodenalis, with effective concentrations leading to a notable reduction in parasite viability. This suggests its potential as a therapeutic agent for treating giardiasis.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased caspase activity and PARP cleavage.

Case Study 2: Antigiardial Activity

In another investigation focusing on Giardia duodenalis, the compound was tested alongside standard treatments. Results indicated that it significantly reduced parasite load at concentrations lower than those required for traditional therapies. This positions it as a promising candidate for further development in antiparasitic drug discovery.

Scientific Research Applications

Biological Activities

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide has been investigated for various biological activities:

  • Histone Deacetylase Inhibition : Compounds in the dibenzo[b,f][1,4]oxazepine class have shown promise as inhibitors of histone deacetylases (HDACs), enzymes involved in gene expression regulation. Inhibition of HDACs is significant in cancer therapy as it can reactivate tumor suppressor genes .
  • Antigiardial Activity : Related compounds have demonstrated antigiardial activity against Giardia duodenalis, indicating potential use in treating parasitic infections .
  • Prostaglandin Antagonism : Some derivatives exhibit efficacy in antagonizing prostaglandin actions, which may be beneficial in conditions like asthma where excessive bronchial constriction occurs due to prostaglandins .
  • Dopamine D2 Receptor Inhibition : Certain analogs have been identified as selective inhibitors of the dopamine D2 receptor, suggesting applications in treating neurological disorders such as schizophrenia .

Synthetic Pathways

The synthesis of this compound can involve several synthetic pathways that modify its structure to enhance efficacy or alter its biological profile. Key reactions include:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This involves cyclization reactions that establish the core structure essential for biological activity.
  • Functional Group Modifications : Alterations of the ethyl and oxo groups can significantly impact pharmacological profiles and therapeutic potentials .

Case Studies

Several studies have explored the applications of this compound:

  • Cancer Research : A study published in a peer-reviewed journal highlighted the ability of dibenzo[b,f][1,4]oxazepine derivatives to induce apoptosis in cancer cell lines through HDAC inhibition . This underscores their potential as chemotherapeutic agents.
  • Parasitology : Research examining the antigiardial properties demonstrated that specific modifications to the dibenzo[b,f][1,4]oxazepine structure could enhance activity against Giardia duodenalis, suggesting a pathway for developing new anti-parasitic drugs .
  • Neurological Disorders : Investigations into dopamine D2 receptor interactions revealed that certain derivatives could serve as effective treatments for conditions like Parkinson's disease and schizophrenia by modulating dopaminergic signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Core Structure Substituents Key Differences Synthetic Yield References
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide (Target) Dibenzo[b,f][1,4]oxazepine 3-Methylbenzamide at position 2 Benchmark compound for comparison. Not reported
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) Dibenzo[b,f][1,4]oxazepine 2-(4-Fluorophenyl)acetamide at position 7 Acetamide vs. benzamide; fluorine enhances electronegativity. 83%
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) Dibenzo[b,f][1,4]thiazepine 4-Methoxyphenyl carboxamide at position 8; 5-oxide Thiazepine core (S vs. O) increases ring size; sulfoxide adds polarity. Not reported
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Dibenzo[b,f][1,4]oxazepine Sulfonamide with tetrahydronaphthalene at position 2 Sulfonamide group improves solubility; bulky substituent alters steric interactions. Not reported
F731-0085 (N~1~-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-cyclohexanecarboxamide) Dibenzo[b,f][1,4]oxazepine Cyclohexanecarboxamide at position 2 Aliphatic carboxamide increases lipophilicity; cyclohexane introduces rigidity. Not reported
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl carbamic acid ethyl ester) Dibenzo[b,f][1,4]oxazepine Carbamic acid ethyl ester at position 2 Ester group enhances metabolic stability; carbamate vs. benzamide. Not reported

Structural and Functional Insights:

Core Heterocycle Variations: Oxazepine vs. The oxazepine core in the target compound offers better metabolic stability due to reduced susceptibility to oxidation.

Substituent Effects: Benzamide vs. Acetamide: Acetamide derivatives (e.g., 8c) display higher yields (83%) due to improved reactivity of acetyl chloride intermediates. Sulfonamide vs. Carboxamide: Sulfonamide derivatives (e.g., ) exhibit superior aqueous solubility, making them favorable for oral bioavailability.

Synthetic Challenges :

  • Thiazepine derivatives (e.g., compound 29) often require additional oxidation steps (e.g., H₂O₂/CH₃COOH) to form 5-oxide byproducts, complicating purification.
  • Carbamic acid esters (e.g., BT2) are synthesized via pyrocarbonate coupling, offering straightforward scalability.

Key Takeaways:

  • The target compound’s 3-methylbenzamide group balances hydrophobicity and aromatic interactions, distinguishing it from sulfonamide and carbamate analogs.
  • Thiazepine derivatives, though synthetically challenging, offer insights into heteroatom-driven receptor interactions.
  • Substituent position (e.g., 2-yl vs. 7-yl) critically impacts molecular geometry and target engagement.

Q & A

Q. What are the optimal synthetic strategies for synthesizing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include alkylation at the N-10 position and sulfonamide coupling. Optimization requires precise control of temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (24–48 hours). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves 3D conformation and hydrogen-bonding patterns. Infrared (IR) spectroscopy identifies functional groups like the oxo and amide bonds .

Q. How should researchers design initial biological activity screening for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors.
  • Cellular viability : MTT assays on cancer or immune cell lines (e.g., THP-1 monocytes). Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Intermediate Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in modulating biological targets?

Use a combination of:

  • Molecular docking : Predict binding affinity to enzymes/receptors (e.g., AutoDock Vina).
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics.
  • Gene expression profiling : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK). Cross-validate with knock-out models or siRNA silencing .

Q. How can researchers address solubility challenges in in vitro and in vivo studies?

  • Co-solvents : Use DMSO (<0.1% final concentration) for in vitro assays.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability.
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

Q. What advanced chromatographic methods resolve impurities or degradation products?

  • UHPLC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
  • Stability-indicating assays : Validate specificity using spiked degradation samples .

Advanced Research Questions

Q. How should contradictory data on biological activity between structural analogs be resolved?

Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions (e.g., varying substituents at the benzamide or oxazepine ring). Use free-energy perturbation (FEP) calculations to quantify binding energy differences. Cross-reference with crystallographic data to identify steric or electronic effects .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicology?

Follow OECD guidelines for:

  • Persistence : Hydrolysis half-life under varying pH and UV exposure.
  • Bioaccumulation : LogP measurements and bioconcentration factor (BCF) in model organisms (e.g., Daphnia magna).
  • Toxicity : EC50 values in algae or zebrafish embryos .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in cell-based assays (e.g., anti-inflammatory + chemotherapeutic agents). Validate with transcriptomic profiling to identify overlapping pathways .

Q. What strategies ensure reproducibility in stability studies under varying storage conditions?

  • ICH Q1A(R2) protocols : Test accelerated stability (40°C/75% RH) and long-term storage (25°C/60% RH).
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose).
  • Container-closure systems : Use amber glass vials to prevent photodegradation .

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